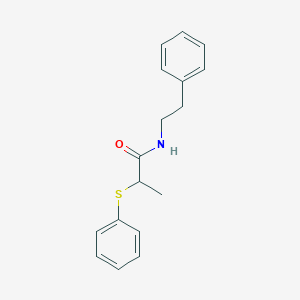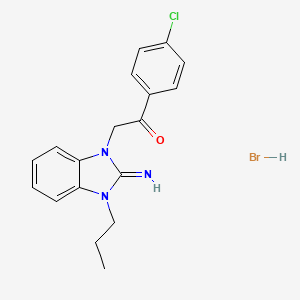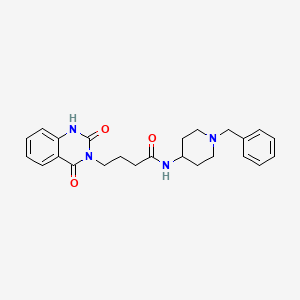
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide, also known as DANA, is a chemical compound that has been extensively studied in scientific research due to its unique properties and potential applications. DANA belongs to a class of compounds known as anthraquinone derivatives, which have been found to exhibit various biological activities.
Mechanism of Action
The mechanism of action of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide is not fully understood, but it is believed to interact with cellular proteins and enzymes. Specifically, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide has been found to inhibit the activity of enzymes such as poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways.
Biochemical and Physiological Effects
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide has been found to exhibit various biochemical and physiological effects in scientific research. In particular, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide has been found to induce cell death in cancer cells, making it a potential candidate for cancer therapy. Additionally, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide in lab experiments is its strong fluorescence properties, which make it an ideal candidate for imaging cellular processes. Additionally, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide has been found to exhibit high selectivity and specificity for certain cellular targets. However, one limitation of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide in scientific research. One potential direction is the development of new fluorescent probes based on the structure of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide. Additionally, further research is needed to fully understand the mechanism of action of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide and its potential applications in cancer therapy and inflammatory disease treatment. Finally, the development of new synthesis methods for N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide may also be an area of future research.
Synthesis Methods
The synthesis of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide involves the reaction between 9,10-anthraquinone and 3-nitrobenzoyl chloride in the presence of a catalyst such as aluminum chloride. The resulting product is then purified through recrystallization to obtain pure N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide.
Scientific Research Applications
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide has been studied extensively for its potential applications in scientific research. One of the most significant applications of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide is in the development of fluorescent probes for imaging cellular processes. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide has been found to exhibit strong fluorescence properties, making it an ideal candidate for use in fluorescence microscopy and imaging.
properties
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O5/c24-19-15-6-1-2-7-16(15)20(25)18-11-13(8-9-17(18)19)22-21(26)12-4-3-5-14(10-12)23(27)28/h1-11H,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMSCCACVADDMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9,10-dioxoanthracen-2-yl)-3-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-fluorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B5232604.png)
![ethyl [6-bromo-2-(3-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate](/img/structure/B5232623.png)

![4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine](/img/structure/B5232654.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-isobutylmethanesulfonamide](/img/structure/B5232658.png)
![5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232666.png)
![N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5232676.png)
![3-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-nitrophenol](/img/structure/B5232684.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-2-methylbenzamide](/img/structure/B5232691.png)
![2-(methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5232698.png)


![3-(2-fluorophenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5232721.png)
![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(4-ethoxyphenyl)hydrazone]](/img/structure/B5232724.png)